Cas no 1806038-04-9 (4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine)

4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine structure
1806038-04-9 structure
商品名:4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine
CAS番号:1806038-04-9
MF:C8H7F4NO3
メガワット:241.139696359634
CID:4815566

4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine
    • インチ: 1S/C8H7F4NO3/c1-15-5-2-4(3-9)6(7(14)13-5)16-8(10,11)12/h2H,3H2,1H3,(H,13,14)
    • InChIKey: JZGUHPCMPTZQBH-UHFFFAOYSA-N
    • ほほえんだ: FCC1C=C(NC(C=1OC(F)(F)F)=O)OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 359
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 47.6

4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029099824-1g
4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine
1806038-04-9 97%
1g
$1,490.00 2022-04-01

4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine 関連文献

4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridineに関する追加情報

Introduction to 4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine (CAS No. 1806038-04-9)

4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine, identified by its CAS number 1806038-04-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and pharmacological potential. The presence of multiple functional groups, including a fluoromethyl moiety, a hydroxy group, a methoxy substituent, and a trifluoromethoxy group, contributes to its unique chemical properties and makes it a valuable scaffold for drug discovery and development.

The fluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug candidates. In recent years, the incorporation of fluorine atoms into pharmaceutical molecules has become increasingly prevalent, driven by their ability to fine-tune the electronic and steric properties of drug candidates. The hydroxy and methoxy groups further contribute to the compound's versatility, enabling various chemical modifications and bioconjugation strategies that are essential for developing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of understanding the three-dimensional structure-activity relationships (SAR) of such compounds. The fluoromethyl, hydroxy, methoxy, and trifluoromethoxy substituents in 4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine play a crucial role in determining its interactions with biological targets. For instance, the electron-withdrawing nature of the trifluoromethoxy group can enhance binding affinity to certain enzymes or receptors, while the hydroxyl group may participate in hydrogen bonding interactions, which are critical for drug-receptor specificity.

In the context of modern drug discovery, this compound serves as a promising intermediate for synthesizing more complex molecules with enhanced pharmacological properties. The pyridine core is a privileged scaffold in medicinal chemistry, frequently found in approved drugs across various therapeutic categories. The strategic placement of fluorinated and hydroxylated groups on this scaffold allows for fine-tuning of pharmacokinetic parameters such as bioavailability, metabolic clearance, and target engagement.

One of the most compelling aspects of 4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine is its potential application in the development of small-molecule inhibitors targeting key biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. For example, studies have demonstrated that pyridine derivatives with similar functional group arrangements can modulate enzyme activity by acting as competitive inhibitors or allosteric modulators. The presence of multiple fluorinated moieties may further enhance selectivity by improving interactions with specific binding pockets on target proteins.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, are often employed to construct the pyridine ring system efficiently. Additionally, protecting group strategies may be necessary to prevent unwanted side reactions involving the sensitive functional groups present in the molecule.

From a regulatory perspective, compounds like 4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine must undergo rigorous preclinical testing to evaluate their safety and efficacy before advancing to clinical trials. This includes assessing acute toxicity, chronic toxicity, genotoxicity, and potential immunogenicity. The structural features of this compound make it an attractive candidate for further investigation due to its potential to interact with multiple biological targets simultaneously—a hallmark of successful polypharmacological agents.

Recent research has also explored the use of this compound as a building block for developing radiolabeled probes for positron emission tomography (PET) imaging. Fluorinated pyridines are commonly incorporated into PET tracers due to their favorable metabolic properties and high affinity for specific receptors or enzymes involved in disease processes. The versatility of this scaffold allows chemists to tailor its properties for both therapeutic applications and diagnostic purposes.

In conclusion,4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine (CAS No. 1806038-04-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features—comprising a pyridine core adorned with fluoromethyl, hydroxy, methoxy, and trifluoromethoxy substituents—make it a versatile intermediate for drug discovery efforts targeting various human diseases. As research continues to uncover new therapeutic applications for fluorinated heterocycles,this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.

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